1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole - 1240568-76-6

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole

Catalog Number: EVT-6477549
CAS Number: 1240568-76-6
Molecular Formula: C11H5Br2F6N3
Molecular Weight: 452.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazole-3-one (Aprepitant)

  • Compound Description: Aprepitant is a potent and selective NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. It is marketed under the trade name EMEND IV. []
  • Relevance: This compound shares the central 3,5-bis(trifluoromethyl)phenyl moiety with 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole. Both compounds also feature a 1,2,4-triazole ring, though substituted differently. The presence of the bis(trifluoromethyl)phenyl and triazole groups suggests a possible shared mechanism of action or similar pharmacological profiles. [, , , , , , ]

Fosaprepitant Dimeglumine (FPD)

  • Compound Description: FPD is a water-soluble prodrug of Aprepitant, rapidly converted to the active drug in vivo. It is also used for the prevention of chemotherapy-induced nausea and vomiting. []
  • Relevance: As a prodrug of Aprepitant, Fosaprepitant Dimeglumine also shares the core 3,5-bis(trifluoromethyl)phenyl and the 1,2,4-triazole ring system with 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, highlighting the significance of these structural elements in this class of compounds. []

3-[-(2S,3S)-3-(((3,5-Bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-1,2,4-triazole (Compound 11)

  • Compound Description: This compound is a potent human NK1 receptor antagonist exhibiting good oral bioavailability. It represents a lead structure in the development of novel therapeutics for conditions potentially treatable with NK1 antagonists. []
  • Relevance: This molecule, alongside 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, belongs to the N-heteroarylpiperidine ether-based human NK1 antagonist family. The common 3,5-bis(trifluoromethyl)phenyl and the 1,2,4-triazole ring systems suggest a structure-activity relationship between these molecules, pointing towards the importance of these elements for their biological activity. []

5-[¿(2S,3S)-3-(((3,5-Bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-3-oxo-1,2,4-triazolone (Compound 12)

  • Compound Description: Similar to compound 11, this molecule exhibits potent human NK1 receptor antagonist activity and possesses improved oral bioavailability. Its triazolone ring demonstrates superior metabolic stability compared to other related compounds. []
  • Relevance: Both this compound and 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole belong to the same class of N-heteroarylpiperidine ether-based human NK1 antagonists, and both contain the 3,5-bis(trifluoromethyl)phenyl moiety. The presence of the triazole ring, albeit in a modified form (triazolone) in compound 12, emphasizes the relevance of this heterocycle in designing NK1 antagonists. []

L-742,694 (5-[[2(S)-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-3(S)-phenyl-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one)

  • Compound Description: L-742,694 is an NK1 antagonist investigated for its potential therapeutic effects in treating anxiety and depression. []
  • Relevance: Similar to 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, this compound contains both a 3,5-bis(trifluoromethyl)phenyl group and a 1,2,4-triazole ring, emphasizing the importance of these structural motifs in the development of NK1 antagonists. []

MK-869 (5-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one)

  • Compound Description: MK-869 is another NK1 antagonist researched for its therapeutic potential in treating anxiety and depression. []
  • Relevance: MK-869, similar to 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole, features a 3,5-bis(trifluoromethyl)phenyl group and a 1,2,4-triazole ring. The recurring presence of these groups in NK1 antagonists suggests their crucial role in binding to the target receptor and eliciting biological activity. []

L-760,735-F (4-[[2(R)-[1(R)-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-N,N-dimethyl-1H-1,2,3-triazole-5-methanamine)

  • Compound Description: L-760,735-F is an NK1 antagonist evaluated for its efficacy in treating anxiety and depression. []
  • Relevance: L-760,735-F shares the 3,5-bis(trifluoromethyl)phenyl group with 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole and, despite having a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, the structural similarities point towards a potential for similar pharmacological profiles. []

L-733,060 ((2S,3S)3-([3,5-bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine) and L-733,061 ((2R,3R)-3-([3,5-bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine)

  • Compound Description: These are enantiomeric NK1 antagonists investigated for their therapeutic potential in treating anxiety and depression. []
  • Relevance: Both L-733,060 and L-733,061 contain the 3,5-bis(trifluoromethyl)phenyl moiety, which is also present in 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole. The presence of this shared structural feature across various NK1 antagonists highlights its significance for the biological activity of these compounds. []

N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide (Compound 9a)

  • Compound Description: This compound is a potent NK-1 antagonist synthesized using regioselective pyridine metallation chemistry. []
  • Relevance: Both compound 9a and 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole share the 3,5-bis(trifluoromethyl)phenyl group and contain a substituted triazole ring, indicating their potential for similar pharmacological activity as NK-1 antagonists. []

[l-(3,5-bis-trifluoromethyl-benzyl)-5-morpholin-4-yl-1H-[1,2,3]triazol-4-yl]-[3-(3-chloropyridin-4-yl)-5-hydroxymethylisoxazol-4-yl]methanone (Compound 16a)

  • Compound Description: Compound 16a is another potent NK-1 antagonist synthesized via regioselective pyridine metallation. []
  • Relevance: This compound and 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole both possess the 3,5-bis(trifluoromethyl)phenyl group and include a substituted triazole ring. The similar structures suggest their belonging to the same class of NK-1 antagonists and potential for shared mechanisms of action. []

Properties

CAS Number

1240568-76-6

Product Name

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3,5-dibromo-1,2,4-triazole

Molecular Formula

C11H5Br2F6N3

Molecular Weight

452.98 g/mol

InChI

InChI=1S/C11H5Br2F6N3/c12-8-20-9(13)22(21-8)4-5-1-6(10(14,15)16)3-7(2-5)11(17,18)19/h1-3H,4H2

InChI Key

BZOQFAPDCBUGRR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.